molecular formula C22H22ClN2O.C2H3O2<br>C24H25ClN2O3 B12933484 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate CAS No. 92952-73-3

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate

Cat. No.: B12933484
CAS No.: 92952-73-3
M. Wt: 424.9 g/mol
InChI Key: GIAXHZDAQMKKKP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Substitution Reaction: The chlorinated indole undergoes a nucleophilic substitution reaction with 4-(ethyl(2-hydroxyethyl)amino)phenyl to form the desired product.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the ethylamino group.

    Reduction: Reduction reactions can target the indole ring or the nitro group if present.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield a variety of functionalized indole derivatives.

Scientific Research Applications

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the biological activity of indole derivatives.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. The indole core can intercalate with DNA, potentially leading to anticancer activity by inhibiting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

Uniqueness

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate is unique due to the presence of the chloro and ethyl(2-hydroxyethyl)amino groups, which confer distinct chemical and biological properties

Properties

CAS No.

92952-73-3

Molecular Formula

C22H22ClN2O.C2H3O2
C24H25ClN2O3

Molecular Weight

424.9 g/mol

IUPAC Name

2-[4-(6-chloro-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;acetate

InChI

InChI=1S/C22H22ClN2O.C2H4O2/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;1-2(3)4/h4-12,26H,3,13-14H2,1-2H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

GIAXHZDAQMKKKP-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Cl)C.CC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.